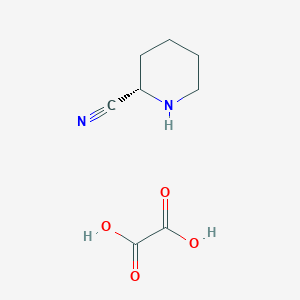

(2S)-Piperidine-2-carbonitrile oxalate, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis of Highly Functionalized Compounds

A study highlighted a concise synthesis method for highly functionalized α, β-unsaturated γ-butyrolactones through ring contraction of 2H-pyran-2-ones. This process involved generating a carbanion in situ from nitromethane, showcasing the versatility of piperidine derivatives in synthesizing complex organic molecules (Sil, Sharon, Maulik, & Ram, 2004).

Potential in Drug Development

Another study focused on the microwave-assisted synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile compounds. These compounds were evaluated for their antagonism against the 5-HT3 receptor, indicating the potential of piperidine derivatives in developing new therapeutic agents (Mahesh, Perumal, & Pandi, 2004).

Fluorescent Probes for DNA Detection

A novel class of benzimidazo[1,2-a]quinolines substituted with piperidine was synthesized for potential applications as DNA-specific fluorescent probes. These compounds, characterized by their fluorescence emission intensity, offer new avenues for bioanalytical applications, demonstrating the role of piperidine derivatives in enhancing DNA detection methods (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).

Electrocatalytic Conversion to Oxalate

Research into the electrocatalytic conversion of CO2 to oxalate by a copper complex underscores the significance of oxalate derivatives in environmental chemistry. This process demonstrated the copper complex's selectivity in forming oxalate through coordinative electron transfer, highlighting a potential method for atmospheric CO2 reduction (Angamuthu, Byers, Lutz, Spek, & Bouwman, 2010).

Anticancer Activity

A series of 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile compounds were synthesized and evaluated for their anticancer activity. These compounds demonstrated significant efficacy against various cancer cell lines, suggesting the potential of piperidine-based compounds in oncology (El-Agrody, Fouda, Assiri, Mora, Ali, Alam, & Alfaifi, 2020).

Mécanisme D'action

Target of Action

It is a secondary metabolite secreted by fungi, bacteria, and plants . Oxalic acid has been linked to a variety of processes in soil, such as nutrient availability, weathering of minerals, and precipitation of metal oxalates .

Mode of Action

For instance, it is involved in the degradation of the lignocellulose complex by fungi . The active regulation of the oxalic acid concentration is linked with enzymatic activities .

Biochemical Pathways

Oxalic acid and its salts are low molecular weight compounds involved indirectly in many processes, such as pollutant bioremediation, wood degradation, biodeterioration processes, and rock weathering processes . Due to their chelating ability, oxalates are considered as good factors in the detoxification of heavy metals, including aluminium, lead, copper, and cadmium ions . They participate in the biogeochemical cycles of certain nutrients and influence their bioavailability .

Pharmacokinetics

Oxalic acid, a component of this compound, is produced in the body by metabolism of glyoxylic acid or ascorbic acid . It is used as an analytical reagent and general reducing agent .

Result of Action

For instance, the potential of microorganisms for oxalotrophy and the ability of microbial enzymes to degrade oxalates are important factors that can be used in the prevention of kidney stone, as a diagnostic tool for determination of oxalic acid content, as an antifungal factor against plant pathogenic fungi, or even in efforts to improve the quality of edible plants .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2S)-piperidine-2-carbonitrile oxalate. For instance, oxalic acid, a component of this compound, is secreted to the surrounding environment by fungi, bacteria, and plants . It is linked to a variety of processes in soil, such as nutrient availability, weathering of minerals, and precipitation of metal oxalates . These environmental factors can potentially influence the action of (2S)-piperidine-2-carbonitrile oxalate.

Analyse Biochimique

Biochemical Properties

It’s involved in various processes such as nutrient availability, weathering of minerals, and precipitation of metal oxalates .

Cellular Effects

The effects of (2S)-Piperidine-2-carbonitrile; oxalic acid on cells are complex and multifaceted. Oxalic acid is known to have an impact on various types of cells and cellular processes . For instance, it has been shown to deregulate guard cells during infection, leading to foliar wilting . Moreover, it can increase the risk of kidney stones .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2S)-Piperidine-2-carbonitrile; oxalic acid can change over time. For instance, it has been observed that activation of primary antioxidant enzymes was observed at 1.75% of oxalic acid; 3.5% of oxalic acid brought on a statistically significant increase of glutathione S-transferase activity .

Metabolic Pathways

(2S)-Piperidine-2-carbonitrile; oxalic acid is involved in various metabolic pathways. Oxalic acid is synthesized in organisms as a result of the incomplete oxidation of photosynthetic products . It’s also involved in the oxalate-carbonate pathway, which is an effective way for the transfer of atmospheric carbon dioxide into calcium carbonate as a carbon reservoir .

Propriétés

IUPAC Name |

oxalic acid;(2S)-piperidine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2.C2H2O4/c7-5-6-3-1-2-4-8-6;3-1(4)2(5)6/h6,8H,1-4H2;(H,3,4)(H,5,6)/t6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQSPZJUZKAACN-RGMNGODLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C#N.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)C#N.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2068138-09-8 |

Source

|

| Record name | 2-Piperidinecarbonitrile, ethanedioate (2:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2068138-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1Z,3Z)-1,3-Bis[[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole, 95%](/img/structure/B6302642.png)

![(R)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6302665.png)

![6-Bromo-2-fluoropyrazolo[1,5-a]pyridine](/img/structure/B6302677.png)

![(5S)-2,7-Diazaspiro[4.4]nonan-1-one hydrochloride](/img/structure/B6302710.png)

![1-[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine tetrahydrochloride](/img/structure/B6302720.png)